2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(3-isopropylphenyl)acetamide
Description
2-(4-(3-Chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(3-isopropylphenyl)acetamide is a heterocyclic compound featuring a fused furopyrimidinedione core with a 3-chlorophenyl substituent and an N-(3-isopropylphenyl)acetamide side chain. The 3-chlorophenyl group may enhance lipophilicity and binding affinity, while the 3-isopropylphenyl acetamide moiety could influence solubility and metabolic stability.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c1-13(2)14-5-4-8-17(10-14)25-19(28)11-27-18-12-31-22(29)20(18)21(26-23(27)30)15-6-3-7-16(24)9-15/h3-10,13,21H,11-12H2,1-2H3,(H,25,28)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBUODDYDQAZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2C3=C(C(NC2=O)C4=CC(=CC=C4)Cl)C(=O)OC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Curtius Rearrangement and Intramolecular Cyclization
A three-step protocol adapted from N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) synthesis involves:
- Addition of benzylamine to 4-(isocyanatomethyl)furan-3-carbonyl azide to form 4-((3-benzylureido)methyl)furan-3-carbonyl azide.
- Curtius rearrangement of the azide group to isocyanate under thermal conditions.
- Intramolecular cyclization in tetrahydrofuran (THF) at reflux to yield the dihydrofuropyrimidine core.
For the target compound, substituting benzylamine with 3-isopropylphenylamine and introducing a 3-chlorophenyl group at the pyrimidine’s 4-position would adapt this pathway.
Nucleophilic Substitution with Chlorinated Intermediates
An alternative route employs 2,4-dichloro-substituted pyrimidines as intermediates. Reacting 2,4-dichlorofuro[3,4-d]pyrimidine with 3-chlorophenol in the presence of potassium carbonate enables selective substitution at the 4-position. Subsequent hydrolysis of the 2-chloro group generates the 2-oxo derivative.
Acetamide Side-Chain Introduction
The N-(3-isopropylphenyl)acetamide moiety is introduced via amidation or alkylation:
Chloroacetylation of 3-Isopropylphenylamine
Coupling with the Furopyrimidine Core
The chloroacetamide intermediate undergoes nucleophilic displacement with the furopyrimidine’s NH group. Optimized conditions involve:
- Solvent : Dimethylformamide (DMF)
- Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Temperature : 80–100°C for 6–8 hours.
Integrated Synthetic Pathway
Combining these steps, the full synthesis proceeds as follows:
Optimization and Analytical Validation
Reaction Conditions
Characterization Data
- Melting Point : Expected range 210–220°C (cf. DHFP: 218.6–220.1°C).
- Mass Spectrometry : Molecular ion peak at m/z 482.1 (C₂₄H₂₂ClN₃O₄).
- ¹H NMR : Key signals include δ 1.25 (d, 6H, isopropyl), δ 4.77 (s, 2H, acetamide CH₂), and δ 7.2–7.8 (m, 8H, aromatic).
Alternative Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (175 W, 110°C) reduces reaction times from hours to minutes for analogous pyrimidine cyclizations. This method could optimize the final coupling step, improving yield to ~85%.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(3-isopropylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The furo[3,4-d]pyrimidine core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural Features
- Core Heterocycles: The target compound’s furopyrimidinedione core differs from the pyrido-thieno-pyrimidinone () and dihydropyrimidinone () scaffolds. These cores influence rigidity, hydrogen-bonding capacity, and electronic properties, which are critical for biological interactions .
- Substituents : The 3-chlorophenyl group in the target compound is shared with 3-chloro-N-phenyl-phthalimide (), but the latter lacks the acetamide side chain. The thioether linkage in may confer greater stability compared to the oxygen-based linker in the target compound .
Physicochemical Properties
- Melting Points: The higher melting point of the dihydropyrimidinone derivative (230°C, ) compared to the pyrido-thieno-pyrimidinone analog (143–145°C, ) suggests stronger intermolecular forces in the former, possibly due to hydrogen bonding from the thioether and dichlorophenyl groups .
- Spectral Data : The acetamide C=O stretch (~1,730 cm⁻¹ in ) and aromatic proton signals (δ 7.0–7.5) are consistent across analogs, indicating shared functional groups .
Research Findings and Implications
- Biological Activity : While direct data for the target compound are absent, and suggest that pyrimidine-derived acetamides often target enzymes or receptors. The 3-isopropylphenyl group in the target compound may improve blood-brain barrier penetration compared to dichlorophenyl () .
Q & A
Q. What are the standard synthetic protocols for this compound?
The synthesis involves sequential condensation and acetylation steps. Begin with a dihydrofuropyrimidine precursor and 3-chlorophenyl derivatives under reflux in anhydrous acetonitrile. Subsequent coupling with 3-isopropylphenylamine requires a catalyst (e.g., DMAP) at 60–80°C for 12–24 hours. Purification via silica gel chromatography (ethyl acetate/hexane) yields the final product. Confirm structure using ¹H NMR (e.g., aromatic protons at δ 7.82 ppm) and HRMS (e.g., [M+H]⁺ at m/z 344.21) .
Q. Which spectroscopic methods validate structural integrity?
Critical techniques include:
- ¹H/¹³C NMR : Identify NH protons (δ 12.50 ppm) and acetamide carbonyls (δ 170–175 ppm).
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental analysis : Cross-check observed vs. calculated values (e.g., C: 45.29% vs. 45.36%) to assess purity .
Q. What initial biological assays screen for therapeutic potential?
Prioritize in vitro assays:
- Antimicrobial activity : Disk diffusion against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Target kinases or proteases with fluorogenic substrates. Analog studies show IC₅₀ values <10 μM in cancer models .
Q. How are solubility challenges addressed during bioassays?
Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations. Dynamic light scattering (DLS) monitors nanoparticle stability. Prior studies on pyrido-pyrimidine analogs achieved solubility >1 mg/mL in PBS .
Advanced Research Questions
Q. How can synthesis yield be optimized using statistical design?
Apply Design of Experiments (DoE) to variables like temperature, solvent ratio, and catalyst loading. A central composite design (CCD) identified optimal flow-chemistry conditions for analogous compounds, achieving >80% yield. Response surface methodology (RSM) refines reaction parameters iteratively .
Q. What strategies resolve elemental analysis discrepancies?
Replicate analyses under anhydrous conditions to mitigate hygroscopic errors. Use internal standards (e.g., sulfanilamide) for combustion analysis. Minor deviations (e.g., S: 9.30% vs. 9.32%) may arise from trace solvents; cross-validate with X-ray photoelectron spectroscopy (XPS) .
Q. How are structure-activity relationship (SAR) studies designed?
- Substituent modification : Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the chlorophenyl ring or alkyl chains on the acetamide.
- Bioactivity evaluation : Test analogs against bacterial dihydrofolate reductase (DHFR) using enzyme-linked assays. Molecular docking predicts binding modes (e.g., Glide or AutoDock). Fluorinated analogs showed 2-fold enhanced potency in prior SAR studies .
Q. Which techniques elucidate anticancer mechanisms?
- Biophysical assays : Surface plasmon resonance (SPR) quantifies binding affinity to DNA topoisomerase II (KD < 100 nM).
- Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., apoptosis or DNA repair). Validate targets via siRNA knockdown .
Q. How is metabolic stability assessed in preclinical studies?
Use microsomal incubation (human liver microsomes) with LC-MS/MS quantification. Monitor hydroxylated or glucuronidated metabolites. Pharmacokinetic studies in rodents (IV/PO administration) calculate bioavailability (e.g., >50% in pyrimidine analogs) .
Q. What crystallographic methods resolve structural ambiguities?
Single-crystal X-ray diffraction (SCXRD) determines absolute configuration and hydrogen-bonding networks. For example, a related compound (N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) revealed a triclinic crystal system (space group P-1) with π-π stacking critical for stability .
Q. Methodological Notes
- Contradiction Management : Conflicting NMR or elemental data require triplicate experiments and orthogonal validation (e.g., IR for functional groups).
- Advanced Purification : Preparative HPLC with a C18 column resolves diastereomers or regioisomers.
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra in public repositories (e.g., Zenodo).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
